molecular formula C9H8FNO4 B2469097 2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid CAS No. 1699285-76-1

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid

Cat. No.: B2469097
CAS No.: 1699285-76-1
M. Wt: 213.164
InChI Key: QOLRTRFNOBBAPE-UHFFFAOYSA-N
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Description

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid typically involves the following steps:

    Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the para position relative to the fluorine atom.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Carbamoylation: The amino group is then reacted with methyl chloroformate to introduce the methoxycarbonyl group, forming the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the methoxycarbonyl group.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products Formed

    Substitution: Products depend on the nucleophile used in the reaction.

    Hydrolysis: The major product is 2-Fluoro-4-aminobenzoic acid.

    Oxidation: The products vary based on the extent of oxidation and the specific conditions.

Scientific Research Applications

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as fluorinated polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or proteins. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-aminobenzoic acid: Similar structure but lacks the methoxycarbonyl group.

    4-Fluoro-2-((methoxycarbonyl)amino)benzoic acid: Isomer with different substitution pattern.

    2-Chloro-4-((methoxycarbonyl)amino)benzoic acid: Chlorine atom instead of fluorine.

Uniqueness

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid is unique due to the presence of both the fluorine atom and the methoxycarbonylamino group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. The fluorine atom also contributes to the compound’s stability and bioavailability in medicinal applications.

Properties

IUPAC Name

2-fluoro-4-(methoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLRTRFNOBBAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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